molecular formula C24H21ClN2 B10916526 1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10916526
M. Wt: 372.9 g/mol
InChI Key: BRYRHEFTNJXGTC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and two methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives of the pyrazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents under various conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups attached to the aromatic rings or the pyrazole ring.

Scientific Research Applications

1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole: Similar structure but lacks the additional methylphenyl groups.

    1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrazole: Similar structure but has different substitution patterns on the pyrazole ring.

    1-(2-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methyl groups.

Uniqueness

1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple aromatic rings and the chlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2/c1-16-8-6-10-19(14-16)23-18(3)24(20-11-7-9-17(2)15-20)27(26-23)22-13-5-4-12-21(22)25/h4-15H,1-3H3

InChI Key

BRYRHEFTNJXGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC=CC(=C4)C)C

Origin of Product

United States

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